Lettucenin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

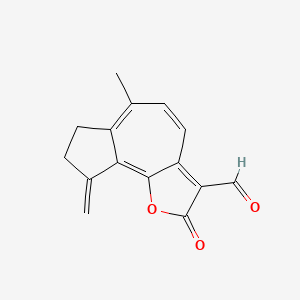

Lettucenin a belongs to the class of organic compounds known as cycloheptafurans. These are organic heterocyclic compounds containing a cycloheptane derivative fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in lettuce and romaine lettuce. This makes this compound a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Plant Defense Mechanism

Lettucenin A acts as a phytoalexin, a substance produced by plants in response to pathogen attack. Research indicates that it accumulates in plant tissues upon infection with pathogens such as Rhizoctonia solani and Olpidium virulentus. This accumulation is part of a two-stage defense mechanism:

- Initial Response : Benzoic acid is released from the roots into the rhizosphere upon pathogen infection.

- Secondary Response : this compound accumulates locally in affected tissues, enhancing the plant's defense against further pathogen invasion .

Case Study: this compound Against Soil-Borne Pathogens

A study demonstrated that this compound's concentration increased significantly (up to 46-fold) in leaf tissues treated with chemical elicitors compared to untreated controls. In infected plants, it was observed that this compound levels doubled in root tissues and increased sevenfold in infected leaves, showcasing its critical role in plant defense .

Antimicrobial Properties

This compound has been evaluated for its antibacterial properties against various pathogens. Notably, it exhibits significant inhibitory effects on Xanthomonas campestris, a bacterium responsible for diseases in crops. In vitro studies revealed varying sensitivities of this pathogen to different concentrations of this compound, indicating its potential as a natural pesticide .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Concentration Tested | Inhibition (%) |

|---|---|---|

| Xanthomonas campestris | Low | 30 |

| Rhizoctonia solani | Moderate | 51 |

| Olpidium virulentus | High | Not significant |

Health Benefits

Beyond its agricultural applications, this compound may have implications for human health. Its presence in lettuce suggests potential health benefits associated with its consumption. Studies indicate that compounds like this compound can act as antioxidants and may possess anti-inflammatory properties, contributing to overall health when included in the diet .

Chemical Properties and Structure

This compound is characterized by its unique cycloheptafuran structure, which contributes to its biological activity. The compound's basicity and structural characteristics have been analyzed using density functional theory, revealing correlations between its chemical structure and biological functions .

Propriétés

Numéro CAS |

97915-46-3 |

|---|---|

Formule moléculaire |

C15H12O3 |

Poids moléculaire |

240.25 g/mol |

Nom IUPAC |

6-methyl-9-methylidene-2-oxo-7,8-dihydroazuleno[4,5-b]furan-3-carbaldehyde |

InChI |

InChI=1S/C15H12O3/c1-8-3-6-11-12(7-16)15(17)18-14(11)13-9(2)4-5-10(8)13/h3,6-7H,2,4-5H2,1H3 |

Clé InChI |

PATCUDSVUMFCMB-UHFFFAOYSA-N |

SMILES |

CC1=C2CCC(=C)C2=C3C(=C(C(=O)O3)C=O)C=C1 |

SMILES canonique |

CC1=C2CCC(=C)C2=C3C(=C(C(=O)O3)C=O)C=C1 |

Apparence |

Solid powder |

melting_point |

175-176°C |

Key on ui other cas no. |

97915-46-3 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lettucenin A; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.